molecular formula C15H14ClN3O4 B10970339 1-(5-Chloro-2-methylphenyl)-3-(2-methoxy-4-nitrophenyl)urea

1-(5-Chloro-2-methylphenyl)-3-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B10970339
M. Wt: 335.74 g/mol
InChI Key: IUZCLAMOTXQTSG-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of chloro, methyl, methoxy, and nitro groups, contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA typically involves the reaction of 5-chloro-2-methylaniline with 2-methoxy-4-nitrophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form corresponding nitroso derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA: shares similarities with other urea derivatives, such as:

Uniqueness

The uniqueness of N-(5-CHLORO-2-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14ClN3O4

Molecular Weight

335.74 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(2-methoxy-4-nitrophenyl)urea

InChI

InChI=1S/C15H14ClN3O4/c1-9-3-4-10(16)7-13(9)18-15(20)17-12-6-5-11(19(21)22)8-14(12)23-2/h3-8H,1-2H3,(H2,17,18,20)

InChI Key

IUZCLAMOTXQTSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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